molecular formula C18H14O4 B1235843 Dehydrocycloguanandin CAS No. 17623-63-1

Dehydrocycloguanandin

Cat. No. B1235843
CAS RN: 17623-63-1
M. Wt: 294.3 g/mol
InChI Key: WTSFSOWKXDTLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrocycloguanandin is a member of pyranoxanthones.

Scientific Research Applications

Synthesis and Metabolic Studies

  • Dehydrocycloguanandin (DCG) has been synthesized through methods involving methylation, isoprenylation, and Claisen rearrangements, as part of the study of natural metabolites like guanandin and isoguanandin (Quillinan & Scheinmann, 1972).

Pharmacological Effects

  • In pharmacological research, DCG demonstrated various effects in animal models, including central nervous system (CNS) depression characterized by sedation, decreased motor activity, and increased sleeping time. It showed significant anti-inflammatory activity but did not affect the cardiovascular system or exhibit analgesic, antipyretic, or anticonvulsant activities (Gopalakrishnan et al., 1980).

Potential Anticancer Properties

  • In cancer research, studies have indicated that certain compounds related to DCG might play a role in modulating chemoresistance in non-small cell lung cancer cells, suggesting a possible therapeutic application for DCG or related compounds in cancer treatment (Wang et al., 2007).

Immunomodulatory Effects

  • Research on dehydroepiandrosterone, a compound structurally similar to DCG, suggests potential immunomodulatory effects. This could imply a possible area of research for DCG in the modulation of immune functions (Casson et al., 1993).

Metabolic Pathway Insights

  • DCG and related compounds have been used in studies to understand metabolic pathways in various biological contexts, such as prostacyclin metabolism and its implications in cardiovascular health (Wong et al., 1978).

Insights into Drug Discovery and Development

  • The research into DCG and its analogs contributes to the broader field of drug discovery and development, providing insights into the synthesis, pharmacological effects, and potential therapeutic applications of novel compounds (Drews, 2000).

properties

CAS RN

17623-63-1

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

8-hydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7-one

InChI

InChI=1S/C18H14O4/c1-18(2)9-8-10-6-7-11-15(20)14-12(19)4-3-5-13(14)21-17(11)16(10)22-18/h3-9,19H,1-2H3

InChI Key

WTSFSOWKXDTLJX-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocycloguanandin
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Dehydrocycloguanandin
Reactant of Route 5
Dehydrocycloguanandin
Reactant of Route 6
Dehydrocycloguanandin

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